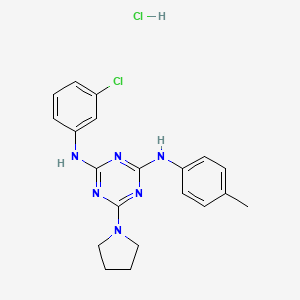
N2-(3-chlorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N2-(3-chlorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C20H22Cl2N6 and its molecular weight is 417.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N2-(3-chlorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of virology and oncology. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of 1,3,5-triazines, characterized by a six-membered ring containing three nitrogen atoms. The specific substituents—namely the 3-chlorophenyl and p-tolyl groups—enhance its chemical reactivity and biological interactions.
Antiviral Properties
Recent studies have demonstrated that this compound exhibits significant antiviral activity against various RNA viruses. Key findings include:
- Influenza Virus : The compound effectively reduced viral replication in cell cultures infected with influenza virus. In vitro assays indicated a substantial decrease in viral load when treated with the compound.
- HIV : The compound also showed inhibitory effects on HIV reverse transcriptase, preventing the synthesis of viral RNA. This suggests its potential as a therapeutic agent for HIV treatment.
Molecular docking studies have provided insights into how this compound interacts with viral proteins. It was found to bind to key sites on viral enzymes such as proteases and reverse transcriptases, which are critical for viral replication. The binding interactions were characterized by strong affinity and specificity, indicating the potential for developing it as an antiviral drug candidate.
Anticancer Activity
In addition to its antiviral properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit pathways involved in cancer cell proliferation and survival:
- Cell Proliferation : The compound has been shown to modulate various signaling pathways relevant to cancer cell growth. Its structural similarity to other known kinase inhibitors suggests it may act through similar mechanisms.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of this compound:
| Study Focus | Findings | Reference |
|---|---|---|
| Antiviral Activity | Significant reduction in influenza viral load | |
| HIV Reverse Transcriptase Inhibition | Prevented RNA synthesis in HIV-infected cells | |
| Cancer Cell Proliferation | Inhibited growth of various cancer cell lines |
Potential Applications
Given its broad spectrum of biological activities, this compound holds promise for therapeutic applications in:
- Antiviral therapies : Targeting RNA viruses such as influenza and HIV.
- Cancer treatments : Potentially acting as a kinase inhibitor or modulator of cancer-related pathways.
Eigenschaften
IUPAC Name |
2-N-(3-chlorophenyl)-4-N-(4-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6.ClH/c1-14-7-9-16(10-8-14)22-18-24-19(23-17-6-4-5-15(21)13-17)26-20(25-18)27-11-2-3-12-27;/h4-10,13H,2-3,11-12H2,1H3,(H2,22,23,24,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIRNHKSHIYGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













